

Pharmacokinetics and pharmacodynamics of Gaxilose.

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Compound of Interest

Compound Name: Gaxilose

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An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Gaxilose**

For Researchers, Scientists, and Drug Development Professionals

Introduction

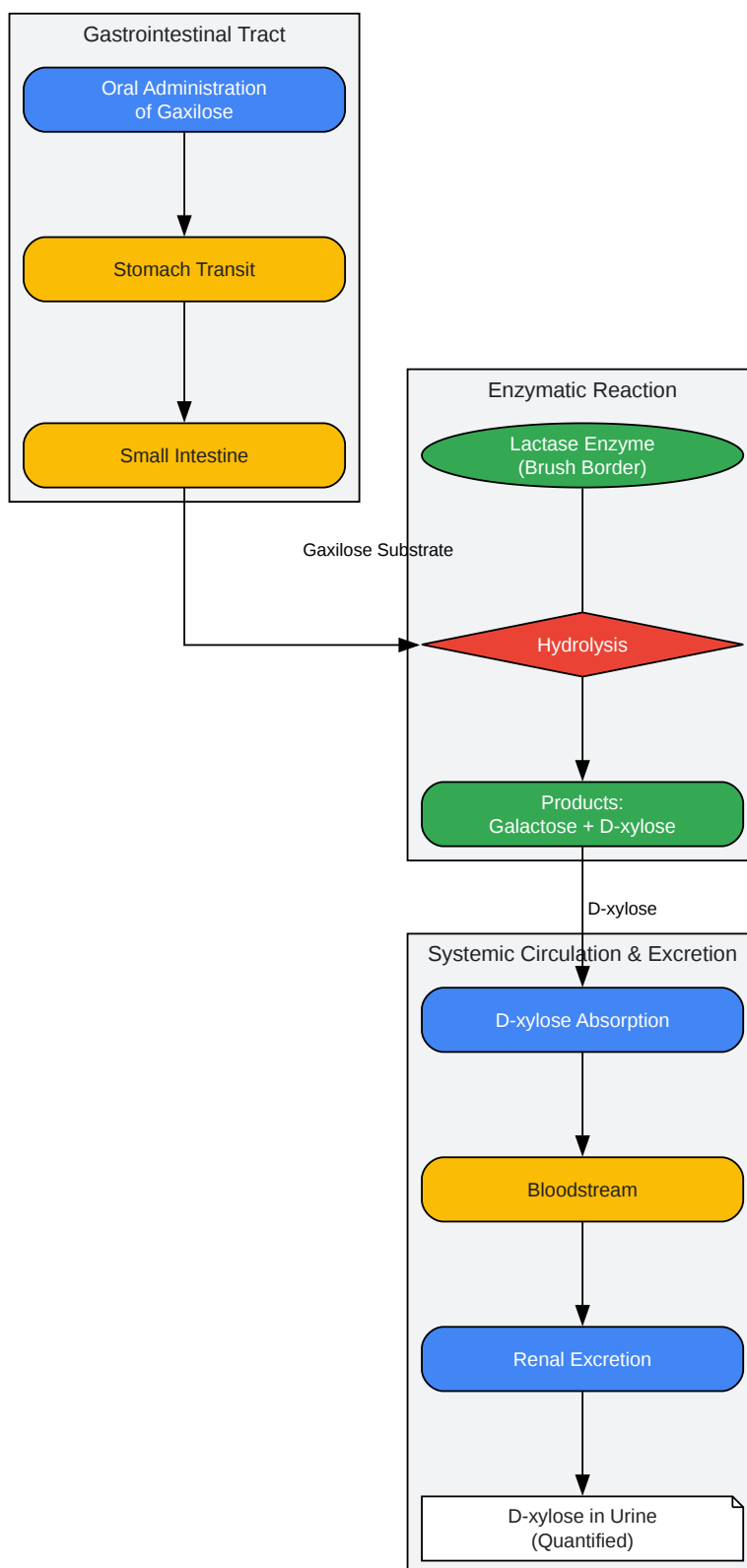
Gaxilose (4-O- β -D-galactopyranosyl-D-xylose), also known under the trade name LacTEST, is a synthetic disaccharide developed as a non-invasive diagnostic agent for identifying hypolactasia (lactase deficiency), the underlying cause of lactose intolerance.[1][2][3] Unlike therapeutic agents, **Gaxilose**'s clinical utility is derived from its specific interaction with the intestinal enzyme lactase, providing a quantitative measure of the enzyme's in vivo activity.[4][5] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and clinical methodologies associated with **Gaxilose**.

Pharmacodynamics: Mechanism of Action

The pharmacodynamic effect of **Gaxilose** is its function as a specific substrate for the enzyme lactase-phlorizin hydrolase (lactase), which is located in the brush border of the small intestine.[6]

- Ingestion and Transit: Following oral administration, **Gaxilose**, a synthetic analogue of lactose, transits to the small intestine.[6][7]

- Enzymatic Hydrolysis: In individuals with sufficient lactase activity, the enzyme hydrolyzes **Gaxilose** into its constituent monosaccharides: galactose and D-xylose.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Biomarker Generation: The amount of D-xylose produced is directly proportional to the intestinal lactase activity.[\[6\]](#)[\[9\]](#)
- Diagnostic Principle: In cases of hypolactasia, the hydrolysis of **Gaxilose** is significantly reduced, leading to lower production of D-xylose.[\[7\]](#) The subsequent measurement of D-xylose in urine or serum serves as the diagnostic marker for lactase activity.[\[7\]](#)[\[10\]](#)



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Caption: Mechanism of Action for **Gaxilose** Diagnostic Test.

Pharmacokinetics: ADME Profile

The pharmacokinetics of **Gaxilose** are centered on the absorption and excretion of its metabolite, D-xylose. The parent compound, **Gaxilose**, is not absorbed at the digestive level. [6]

- Absorption (A): Following hydrolysis of **Gaxilose** by lactase, D-xylose is passively absorbed from the small intestine into the bloodstream.[1]
- Distribution (D): Once absorbed, D-xylose is distributed systemically via the bloodstream.
- Metabolism (M): Approximately 50% of the absorbed D-xylose is metabolized endogenously. [8][9] The galactose component enters the body's normal carbohydrate metabolic pathways.
- Excretion (E): The non-metabolized fraction of D-xylose (around 48-50%) is excreted unchanged in the urine.[6][9] The amount of D-xylose recovered in urine over a specified period directly correlates with intestinal lactase activity.[6][9]

Quantitative Pharmacokinetic Parameters

Pharmacokinetic studies have focused on establishing optimal dosing and cutoff values for diagnostic accuracy rather than traditional PK parameters like half-life or clearance of **Gaxilose** itself. The key quantitative data pertains to the D-xylose metabolite.

Table 1: Diagnostic Cutoff Values for D-xylose after **Gaxilose** Administration

Test Type	Gaxilose Dose	Sample Matrix	Collection Time	D-xylose Cutoff Value (for Normal Lactase Activity)	Reference
Urine Test	0.45 g	Urine	0-4 hours	27.58 mg	[11]
Urine Test	0.45 g	Urine	0-5 hours	37.87 mg	[11]

| Blood Test | 2.7 g | Serum | 90 minutes (Cmax) | 0.97 mg/dL |[11] |

Table 2: D-xylose Urinary Excretion in Clinical Trials (0.45 g **Gaxilose** Dose)

Patient Group	Collection Time	Mean D-xylose Excreted (mg)	Range of D-xylose Excreted (mg)	Reference
Normolactasic	0-4 hours	57.24 ± 4.81	Not Reported	[1]
Normolactasic	0-5 hours	65.05 ± 5.10	Not Reported	[1]
Hypolactasic	0-4 hours	Not Reported	12.84 - 24.53	[1]

| Hypolactasic | 0-5 hours | Not Reported | 13.98 - 27.25 [\[1\]](#) |

Table 3: Diagnostic Performance of the **Gaxilose** Test (vs. Intestinal Biopsy)

Test Metric	Performance Value	Reference
Sensitivity	>90%	[4][7]
Specificity	>90%	[4] [7]
Positive Predictive Value	>90%	[4] [7]
Negative Predictive Value	>90%	[4] [7]

| Area Under ROC Curve | >0.9 [\[4\]](#)[\[7\]](#) |

Experimental Protocols

The clinical evaluation of **Gaxilose** has been established through rigorous, multi-center clinical trials. The methodologies below are based on published Phase I and Phase IIb-III studies.[\[7\]](#) [\[11\]](#)

Gaxilose Urine Test Protocol

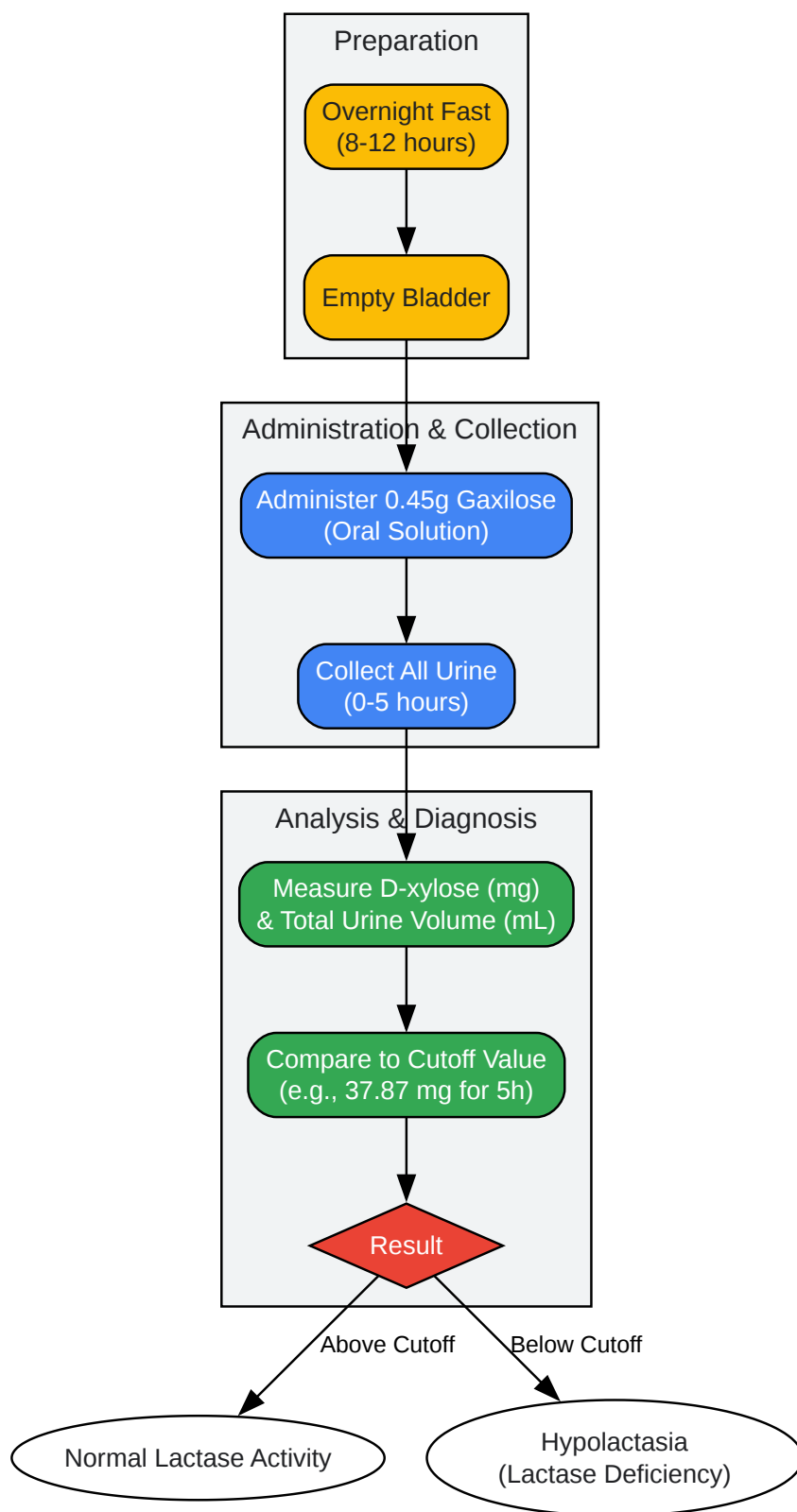
This non-invasive test is the primary method for diagnosing hypolactasia.

- Patient Preparation: The patient should fast overnight (8-12 hours).[\[8\]](#) The bladder should be emptied completely before the test begins.

- **Baseline Sample:** A baseline urine sample may be collected.
- **Administration:** A single oral dose of 0.45 g of **Gaxilose**, typically dissolved in water, is administered.[\[4\]](#)[\[7\]](#)[\[11\]](#)
- **Urine Collection:** All urine is collected for a period of 4 to 5 hours post-administration.[\[7\]](#)[\[11\]](#) It is critical to record the total volume of urine excreted.
- **Sample Analysis:** The collected urine samples are analyzed to determine the total mass (in mg) of D-xylose excreted.[\[6\]](#) The result is calculated from the D-xylose concentration and the total urine volume.
- **Interpretation:** The total amount of excreted D-xylose is compared to established cutoff values (see Table 1) to determine the patient's lactase activity status. A value below the cutoff is indicative of hypolactasia.

Gaxilose Blood Test Protocol

- **Patient Preparation:** The patient should be in a fasted state.
- **Administration:** An oral dose of 2.7 g of **Gaxilose** is administered.[\[4\]](#)[\[7\]](#)[\[11\]](#)
- **Blood Sampling:** A serum sample is collected 90 minutes post-administration.[\[4\]](#)[\[7\]](#)[\[11\]](#)
- **Sample Analysis:** The serum sample is analyzed for D-xylose concentration.
- **Interpretation:** The serum D-xylose concentration is compared to the established cutoff value of 0.97 mg/dL.[\[11\]](#)



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Caption: Clinical Workflow for the **Gaxilose** Urine Test.

Safety and Tolerability

Clinical trials have demonstrated that **Gaxilose** is well-tolerated. In Phase I and IIb-III studies, no treatment-related adverse events were reported.[7][11] Its non-invasive nature and favorable safety profile make it a strong alternative to more burdensome diagnostic methods like the hydrogen breath test or intestinal biopsy.[7][10]

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